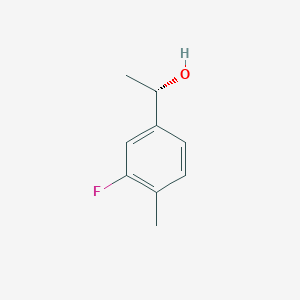

(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol

Description

(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a fluorinated aromatic ring substituted with a methyl group at the 4-position and a fluorine atom at the 3-position. The (S)-enantiomer is of particular interest in asymmetric synthesis, pharmaceuticals, and materials science due to its stereochemical purity and substituent-driven properties. The fluorine atom introduces electron-withdrawing effects, while the methyl group contributes steric bulk and electron-donating character, collectively influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(1S)-1-(3-fluoro-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1 |

InChI Key |

FHLXVZWMYWRBTO-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)F |

Origin of Product |

United States |

Biological Activity

(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol, also known as (S)-1-(3-fluoro-4-methylphenyl)ethanol, is a chiral alcohol with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol is C10H13FO, characterized by the presence of a hydroxyl (-OH) group and a fluorinated aromatic ring. The fluorine atom enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substitution is known to enhance binding affinity and selectivity towards these targets, potentially modulating enzymatic activity or receptor signaling pathways. Such interactions can lead to various biological responses, including anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research indicates that (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Enzyme Interaction Studies

The compound has been utilized to study the effects of fluorine substitution on enzyme activity. It serves as a model for investigating enzyme-substrate interactions, particularly concerning cytochrome P450 enzymes involved in drug metabolism. Preliminary findings suggest that (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol may act as an inhibitor or modulator of these enzymes, affecting the pharmacokinetics of co-administered drugs.

Case Studies

Several studies have focused on the biological implications of (S)-1-(3-fluoro-4-methylphenyl)ethan-1-ol:

- Antimicrobial Efficacy : A study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 0.025 mg/mL .

- Enzyme Inhibition : Research involving cytochrome P450 enzymes revealed that this compound could inhibit specific isoforms, thereby impacting drug metabolism pathways and highlighting its potential in pharmacological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| (R)-1-(3-Fluoro-4-methylphenyl)ethanol | R-Isomer | Similar antimicrobial properties | Enzyme interaction |

| 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol | Cyclopropyl | Notable effects on cytochrome P450 | Modulates drug metabolism |

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The position and nature of substituents on the aromatic ring significantly alter the compound’s behavior. Below is a comparative analysis (Table 1):

Table 1: Substituent Effects on Key Properties

Key Observations :

- The 3-fluoro-4-methyl substitution in the target compound creates a unique balance between steric hindrance (from CH₃) and electronic modulation (from F). This contrasts with para-fluoro analogs (e.g., (S)-1-(4-fluorophenyl)ethan-1-ol), which lack steric bulk .

- Halogenated analogs like 1-(3-chloro-4-fluorophenyl)ethan-1-ol exhibit stronger electron-withdrawing effects but similar steric profiles due to Cl’s larger atomic radius .

Key Observations :

- Biocatalytic methods (e.g., alcohol dehydrogenases) achieve superior enantioselectivity (>99% ee) compared to chemical reductions (e.g., NaBH₄), which yield lower ee (87–90%) .

- The target compound’s methyl group may enhance enzyme-substrate compatibility in biocatalysis, mirroring trends seen in 3′- and 4′-hydroxyacetophenone reductions .

Physical and Spectroscopic Properties

Physical properties such as optical rotation and NMR shifts are influenced by substituents (Table 3):

Table 3: Comparative Physical Properties

Key Observations :

- NMR shifts : Aromatic protons in the target compound would resonate upfield compared to chloro-substituted analogs due to reduced electron withdrawal .

Preparation Methods

Catalytic Asymmetric Hydrogenation

One of the most common routes involves the enantioselective reduction of 3-fluoro-4-methylacetophenone to the corresponding ( S )-alcohol using chiral catalysts.

- Catalysts: Transition metal complexes such as Rhodium or Ruthenium complexes with chiral ligands (e.g., BINAP derivatives) are employed to induce stereoselectivity.

- Conditions: Typically performed under hydrogen gas atmosphere at mild temperatures (25–50 °C) and moderate pressures (1–10 atm).

- Yields and Enantiomeric Excess: Reported yields are generally high (>85%) with enantiomeric excess (ee) values exceeding 90%, depending on catalyst and conditions.

Biocatalytic Reduction

- Enzymes: Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can stereoselectively reduce the ketone to the ( S )-alcohol.

- Advantages: Mild reaction conditions, environmentally friendly, and high stereoselectivity.

- Reaction Medium: Aqueous buffer systems or biphasic systems with cofactor recycling (NADH or NADPH) are used.

- Reported Results: High enantioselectivity (>95% ee) and good yields (70–90%) have been documented.

Synthetic Route Example from Patent Literature

A patent (WO2011111971A2) describes a multistep synthesis involving the preparation of intermediates related to fluoro-substituted phenyl compounds, which can be adapted for the preparation of ( S )-1-(3-fluoro-4-methylphenyl)ethan-1-ol via reduction steps. The key steps include:

- Preparation of the fluoro-substituted aromatic ketone precursor via nucleophilic aromatic substitution or cross-coupling methods.

- Asymmetric reduction using chiral catalysts or enzymatic methods to yield the desired ( S )-alcohol.

- Purification by crystallization or chromatography to achieve high enantiomeric purity.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Insights

- Catalyst choice and ligand design critically influence the stereoselectivity and yield in asymmetric hydrogenation.

- Enzymatic methods offer superior enantioselectivity but may require cofactor regeneration systems for cost efficiency.

- Purification techniques such as chiral chromatography or crystallization are essential to isolate the ( S ) enantiomer in high purity.

- Recent studies emphasize the importance of reaction medium optimization and temperature control to maximize yield and ee values.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol with high enantiomeric excess?

Methodological Answer: The synthesis typically involves enantioselective reduction of the corresponding ketone precursor, such as 1-(3-fluoro-4-methylphenyl)ethanone, using chiral catalysts. For example:

- Corey–Bakshi–Shibata (CBS) reduction with a borane catalyst and a chiral oxazaborolidine to achieve >90% enantiomeric excess (ee) .

- Biocatalytic approaches using ketoreductases under optimized pH (6.5–7.5) and temperature (25–35°C) conditions to enhance stereoselectivity .

- Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How can researchers characterize the stereochemical purity and structural integrity of (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to confirm fluorine substitution and methyl group positions. NMR can resolve the stereochemistry of the alcohol moiety .

- X-ray Crystallography : Single-crystal diffraction provides definitive proof of absolute configuration .

- Polarimetry : Measure optical rotation (e.g., [α] = +X°) to validate enantiomeric excess .

Q. What stability considerations are critical for storing (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol in laboratory settings?

Methodological Answer:

- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the alcohol group .

- Avoid exposure to light (use amber glass vials) due to potential degradation of the fluorinated aromatic ring .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., ketone formation via oxidation) .

Advanced Research Questions

Q. What strategies exist for resolving contradictions between computational predictions and experimental data in the reactivity of (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol?

Methodological Answer:

Q. How can advanced spectroscopic techniques differentiate between polymorphic forms of (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol?

Methodological Answer:

Q. What methodological approaches are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example:

- Reduce alkylation byproducts by controlling Friedel-Crafts acylation conditions (AlCl catalyst, 0–5°C) .

- Monitor reaction progress via in-line FTIR to detect intermediates and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.